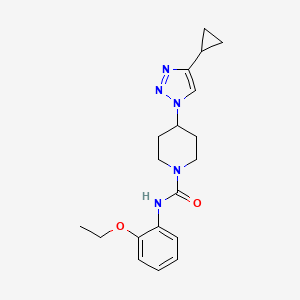![molecular formula C13H14N2O2S B4260505 6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B4260505.png)
6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine
Vue d'ensemble
Description
6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine is a chemical compound that belongs to the class of pyridine-based kinase inhibitors. This compound has been the focus of extensive research due to its potential applications in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine involves the inhibition of several kinases that are involved in the growth and proliferation of cancer cells. This compound inhibits the activity of the tyrosine kinase c-Met, which is involved in the development and progression of several types of cancer. It also inhibits the activity of the serine/threonine kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the formation of new blood vessels, which is necessary for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine in lab experiments is its high potency against several types of cancer cells. This compound has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine. One direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of the potential of this compound in combination with other cancer drugs. Additionally, the development of new delivery methods, such as nanoparticles, could improve the efficacy of this compound in cancer treatment.
Conclusion
This compound is a promising compound for cancer treatment due to its high potency and ability to inhibit several kinases involved in cancer cell growth and proliferation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer treatment.
Applications De Recherche Scientifique
6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This compound has been shown to be effective against several types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
6-methyl-3-(4-methylsulfonylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-8-12(13(14)15-9)10-4-6-11(7-5-10)18(2,16)17/h3-8H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPRSRDRDJBESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260432.png)
![3-(1-piperidinylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B4260437.png)
![2-cyclohexyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B4260448.png)

![2-methyl-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4260463.png)
![2-{1-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4260472.png)

![[1-(2-chlorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4260499.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4260507.png)
![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4260510.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(6-quinolinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4260511.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260515.png)
![(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B4260532.png)
